2,6-Dichlorisonicotinsäure

Übersicht

Beschreibung

2,6-Dichloroisonicotinic acid (2,6-DCINA) is an organic compound that has a wide range of applications in scientific research. It is a derivative of nicotinic acid, which is commonly used in biochemical and physiological research due to its ability to interact with various cellular components. 2,6-DCINA has been used in a variety of laboratory experiments, such as enzyme assays, protein binding studies, and cell-based assays. In addition, it has been studied for its potential applications in drug development and other biotechnological processes.

Wissenschaftliche Forschungsanwendungen

Pflanzenkrankheitsmanagement

INA ist eine synthetische Verbindung, von der bekannt ist, dass sie die systemisch erworbene Resistenz (SAR) in Pflanzen aktiviert. Sie wurde als abiotischer Resistenzinduktor gegen die Bakterienschorf-Krankheit der Tomate eingesetzt, die durch Xanthomonas perforans verursacht wird . Diese Anwendung ist entscheidend für eine nachhaltige Landwirtschaft, da sie den Bedarf an chemischen Pestiziden reduziert und die Widerstandsfähigkeit der Pflanzen erhöht.

Verbesserung der Pflanzenimmunantwort

Forschungen haben gezeigt, dass INA die natürlichen Abwehrkräfte von Pflanzen stärken kann. So haben INA und ihre Derivate eine hohe Wirksamkeit bei der Induktion von Resistenz bei Tabakpflanzen gegen das Tabakmosaikvirus (TMV) gezeigt, wobei einige Derivate bei getesteten Dosen bis zu 93–97 % der natürlichen Resistenzinduktion zeigten . Dies zeigt das Potenzial von INA als Schlüsselspieler in der Pflanzenimmunität.

Verbesserung der landwirtschaftlichen Erträge

Feldversuche haben gezeigt, dass die Anwendung von INA auf Bohnensämlinge Pflanzen vor Rostkrankheiten schützen kann, die durch Uromyces appendiculatus verursacht werden . Indem INA Pflanzen vor solchen Krankheiten schützt, kann sie massgeblich zu verbesserten landwirtschaftlichen Erträgen und Ernährungssicherheit beitragen.

Entwicklung neuer Agrochemikalien

INA dient als Modellverbindung für die Entwicklung neuer Agrochemikalien. Seine Struktur und Funktion haben die Synthese verschiedener Esterderivate inspiriert, mit dem Ziel, effektivere und ökologischere Methoden zum Schutz von Pflanzen vor Krankheiten zu entwickeln .

Forschung zu SAR-Phänomenen

Die Fähigkeit von INA, SAR in Pflanzen zu induzieren, macht sie zu einem wichtigen Werkzeug für die wissenschaftliche Forschung. Sie hilft, die natürlichen Abwehrmechanismen von Pflanzen und die breit gefächerte Wirkung gegen Krankheitserreger zu verstehen . Diese Forschung kann zur Entdeckung neuer Elicitoren und zur Entwicklung fortschrittlicher Strategien zum Pflanzenschutz führen.

Erforschung von Elicitor-Molekülen

Als Elicitor ist INA Teil einer Gruppe von Verbindungen, die künstlich SAR in Pflanzen auslösen können. Dies hat Möglichkeiten eröffnet, natürliche und synthetische Elicitoren, ihre Mechanismen und ihre potenziellen Anwendungen bei der Verbesserung der Pflanzenimmunität gegen eine Vielzahl von Krankheitserregern zu untersuchen .

Wirkmechanismus

Target of Action

2,6-Dichloroisonicotinic acid (INA) is a synthetic analogue of salicylic acid (SA), which plays a crucial role in the defense responses of plants . The primary targets of INA are key enzymes involved in the scavenging of reactive oxygen species (ROS), such as ascorbate peroxidase (APX) and catalase .

Mode of Action

INA acts as an effective inhibitor of APX . By inhibiting APX and catalase, INA elevates the levels of hydrogen peroxide (H2O2), a type of ROS . This increase in H2O2 levels is believed to activate defense-related genes, leading to enhanced disease resistance .

Biochemical Pathways

The inhibition of APX and catalase by INA leads to an accumulation of H2O2, which acts as a signaling molecule in the systemic acquired resistance (SAR) pathway . This pathway is a broad-spectrum, long-lasting immune response that is activated in plants following pathogen attack . The elevated H2O2 levels trigger the expression of pathogenesis-related (PR) proteins, which are involved in plant defense responses .

Pharmacokinetics

It is known that ina can be applied to plants through seed imbibition, soil drenching, and foliar spray . The compound is soluble in methanol and has a melting point of 209-212 °C .

Result of Action

The action of INA results in an increased accumulation of PR proteins and avenathramide, a phenolic compound with antioxidant properties . This leads to enhanced resistance in plants against various pathogens . For example, INA has been shown to induce resistance in tobacco plants against the tobacco mosaic virus .

Action Environment

The efficacy and stability of INA can be influenced by environmental factors. For instance, INA has been used as an abiotic resistance inducer against bacterial spot disease of tomato caused by Xanthomonas perforans . Furthermore, INA is known to induce the transcription of ZmNAC100, a transcription factor that plays a role in the response of plants to environmental stresses .

Safety and Hazards

When handling 2,6-Dichloroisonicotinic acid, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Zukünftige Richtungen

Recently, the biggest challenge in agriculture is the search for new, effective, and ecological methods of protecting plants against diseases. One of the fastest-growing and prospective strategies is a method based on activating the plant’s natural defenses. The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .

Biochemische Analyse

Biochemical Properties

2,6-Dichloroisonicotinic acid interacts with various biomolecules in plants. It is a well-known inducer of plant resistance and induces the transcription of ZmNAC100 transcription factor . It has been shown to stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .

Cellular Effects

The cellular effects of 2,6-Dichloroisonicotinic acid are primarily observed in plants. It has been found to induce local and systemic resistance in cucumber against various pathogens . This compound modifies the physiology of the host plant by inducing chitinase .

Molecular Mechanism

The molecular mechanism of 2,6-Dichloroisonicotinic acid involves the systemic acquired resistance (SAR) phenomena in plants . SAR is a natural plant defense mechanism that has been developed by plants through the evolutionary process . This occurrence is initiated after pathogen attack or artificially by compounds imitating the plant-pathogen interaction .

Temporal Effects in Laboratory Settings

The temporal effects of 2,6-Dichloroisonicotinic acid in laboratory settings are primarily observed in its role as an elicitor for inducing the biosynthesis of plant secondary metabolites . It has been shown to significantly increase the accumulation of certain metabolites over time .

Metabolic Pathways

2,6-Dichloroisonicotinic acid is involved in the systemic acquired resistance pathway in plants . This pathway is initiated after pathogen attack or artificially by compounds imitating the plant-pathogen interaction .

Subcellular Localization

It is known that its effects are systemic, suggesting that it may be distributed throughout the cell to exert its effects .

Eigenschaften

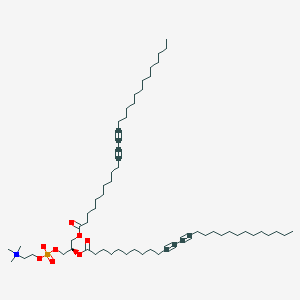

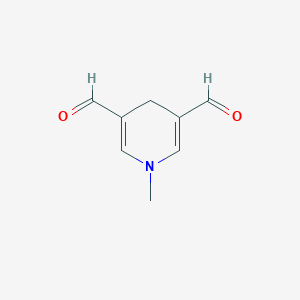

IUPAC Name |

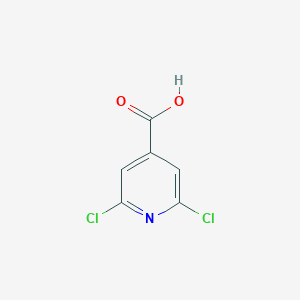

2,6-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSYNRCXIZHKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202286 | |

| Record name | 2,6-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5398-44-7 | |

| Record name | 2,6-Dichloroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloroisonicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5398-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,6-Dichloroisonicotinic acid activate plant defense responses?

A1: 2,6-Dichloroisonicotinic acid (INA) activates plant defense responses by mimicking the effects of salicylic acid (SA), a key signaling molecule in plant immunity. [, , ] INA is thought to act downstream of SA accumulation, triggering a cascade of events that lead to the expression of defense-related genes and enhanced resistance against a broad spectrum of pathogens. [, , ]

Q2: Does 2,6-Dichloroisonicotinic acid induce the accumulation of salicylic acid in plants?

A2: Unlike some other plant defense activators, 2,6-Dichloroisonicotinic acid (INA) does not appear to directly stimulate the accumulation of salicylic acid (SA) or its glucoside in treated plants like tobacco. [] This suggests that INA may interact with a different point in the defense signaling pathway than compounds that directly increase SA levels.

Q3: What is the role of reactive oxygen species in 2,6-Dichloroisonicotinic acid's mode of action?

A3: Research indicates that reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2), play a crucial role in the defense response elicited by 2,6-Dichloroisonicotinic acid (INA). [, , ] Both INA and SA have been found to inhibit catalase and ascorbate peroxidase, two enzymes responsible for scavenging H2O2. [, ] This inhibition leads to a temporary increase in cellular H2O2 levels, which can act as a signal for activating defense-related genes, such as those encoding pathogenesis-related (PR) proteins. [, , ]

Q4: How does 2,6-Dichloroisonicotinic acid affect enzymes involved in plant cell wall reinforcement?

A4: 2,6-Dichloroisonicotinic acid (INA) has been shown to indirectly activate enzymes involved in cell wall reinforcement, such as those involved in lignin biosynthesis, but does not directly inhibit them. [, , ] This suggests that INA might enhance the plant's ability to fortify its cell walls against pathogen invasion as part of its defense mechanism.

Q5: Does 2,6-Dichloroisonicotinic acid influence the jasmonic acid pathway in plants?

A5: While 2,6-Dichloroisonicotinic acid (INA) primarily acts through the salicylic acid pathway, studies in rice suggest it can also interact with the jasmonic acid (JA) pathway. [] High doses of INA were found to increase JA levels and enhance the expression of some JA-responsive genes. []

Q6: What is the molecular formula and weight of 2,6-Dichloroisonicotinic acid?

A6: The molecular formula of 2,6-Dichloroisonicotinic acid (INA) is C6H3Cl2NO2, and its molecular weight is 192.00 g/mol.

Q7: How do structural modifications to the 2,6-Dichloroisonicotinic acid molecule affect its biological activity?

A7: Studies exploring structural analogs of 2,6-Dichloroisonicotinic acid (INA), salicylic acid (SA), and their derivatives, have demonstrated a correlation between their ability to bind and inhibit catalase and their potency in inducing PR-1 gene expression and enhancing disease resistance. [] Common structural features essential for biological activity appear to be crucial for binding to the target site. [, , ]

Q8: What types of pathogens has 2,6-Dichloroisonicotinic acid been shown to be effective against?

A8: Research has demonstrated the efficacy of 2,6-Dichloroisonicotinic acid (INA) against a broad spectrum of plant pathogens, including but not limited to:

Q9: What are some potential agricultural applications of 2,6-Dichloroisonicotinic acid?

A9: 2,6-Dichloroisonicotinic acid (INA) has shown promise as a potential plant protection compound in agriculture. [, , , ] Its ability to induce systemic acquired resistance (SAR) in a variety of crops suggests applications in controlling various fungal, bacterial, and oomycete diseases. [, , , , , , , , , ]

Q10: Are there any known cases of pathogen resistance developing to 2,6-Dichloroisonicotinic acid?

A10: While 2,6-Dichloroisonicotinic acid (INA) effectively induces disease resistance, the provided research does not explicitly discuss the development of pathogen resistance to INA. Further investigation is necessary to assess the long-term effectiveness of INA and the potential for resistance emergence.

Q11: What are some key areas of ongoing research related to 2,6-Dichloroisonicotinic acid?

A11: Current research focuses on several key aspects of 2,6-Dichloroisonicotinic acid (INA), including:

- Mechanism of Action: Further elucidating the molecular mechanisms by which INA activates plant defense responses, including the specific targets it interacts with and downstream signaling cascades. [, , , , , , , , , , , ]

- Structure-Activity Relationships: Exploring structural analogs of INA to identify compounds with enhanced potency, broader spectrum of activity, or improved environmental profiles. [, , , , ]

- Synergistic Effects: Investigating the potential for combining INA with other plant defense activators or conventional control methods to achieve more robust and durable disease control. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)